molecular formula C22H24N6O B2737377 N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-84-4

N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2737377
CAS No.: 946218-84-4
M. Wt: 388.475
InChI Key: WXCMCOPADIDFGI-UHFFFAOYSA-N
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Description

N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heterocyclic core structurally analogous to purine bases, enabling its interaction with biological targets such as kinases and growth factor receptors . The compound features a 1-phenyl group at position 1, a 4-methoxyphenyl substituent at N4, and a branched butan-2-yl group at N4. These substituents modulate lipophilicity, electronic properties, and steric effects, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

6-N-butan-2-yl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-4-15(2)24-22-26-20(25-16-10-12-18(29-3)13-11-16)19-14-23-28(21(19)27-22)17-8-6-5-7-9-17/h5-15H,4H2,1-3H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCMCOPADIDFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-d]pyrimidine derivatives, which undergo substitution reactions to introduce the butan-2-yl, 4-methoxyphenyl, and phenyl groups. Common reagents used in these reactions include alkyl halides, aryl halides, and various catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N4 and N6 Positions

The biological activity of pyrazolo[3,4-d]pyrimidines is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name N4 Substituent N6 Substituent Key Structural Features Reported Activity
Target Compound 4-Methoxyphenyl Butan-2-yl Branched aliphatic chain enhances lipophilicity; methoxy group provides electron donation . Likely kinase inhibition (e.g., EGFR, CDK) due to purine-mimetic core .
N6-(4-Methylbenzyl)-N4-(2-methylphenyl)-1-phenyl analog () 2-Methylphenyl 4-Methylbenzyl Aromatic substituents enable π-π stacking; increased steric bulk may reduce membrane permeability . Antiproliferative activity (specific targets unconfirmed).
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl analog () 3-Chloro-4-methylphenyl Ethyl Chlorine atom enhances electronegativity; smaller N6 group may improve solubility . Potential kinase inhibition (structural similarity to EGFR-targeting agents).
N4,N6-bis(isopropyl)-1-phenyl analog () Isopropyl Isopropyl Symmetric branched groups increase steric hindrance, potentially reducing binding affinity . Unspecified activity; likely lower potency due to reduced target accessibility.
N6-(2-dimethylaminoethyl)-N4-(3,4-dimethylphenyl) analog () 3,4-Dimethylphenyl 2-Dimethylaminoethyl Basic amine group enhances solubility; dimethylphenyl aids hydrophobic interactions . PRMT5 inhibition with antitumor activity .

Core Scaffold Comparison: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline

Quinazoline derivatives (e.g., erlotinib, lapatinib) are established kinase inhibitors but lack the pyrazole moiety present in pyrazolo[3,4-d]pyrimidines. For example, quinazoline-based PARP inhibitors () exhibit comparable mechanisms but may have distinct selectivity profiles due to scaffold differences.

Biological Activity

N6-(butan-2-yl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound within the pyrazolo[3,4-d]pyrimidine class that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Pyrazolo[3,4-d]pyrimidine core : This scaffold is known for its diverse pharmacological properties.
  • Substituents : The butan-2-yl and 4-methoxyphenyl groups contribute to its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of various kinases. Specifically, this compound has shown potential as an inhibitor of casein kinase 1 (CK1), which is implicated in numerous cellular processes including cell growth and differentiation. Aberrant CK1 activity has been linked to cancer and neurodegenerative diseases, making this compound a candidate for therapeutic development against these conditions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
CK1 Inhibition Potently inhibits CK1 with an IC50 value indicative of strong activity.
Anticancer Properties Exhibits growth inhibition in cancer cell lines (e.g., MCF-7) through apoptosis induction and cell cycle arrest.
Dual Inhibition Demonstrates dual inhibition of EGFR/VGFR2 pathways, critical in tumor progression.
Selectivity Shows variable selectivity across different kinase targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the same class:

  • Inhibition of Tumor Growth : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited tumor growth in vitro by inducing apoptosis and disrupting cell cycle progression. The mechanism involved targeting specific kinases associated with cancer proliferation .
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various protein targets. These studies suggest that the compound may act as a bioisosteric replacement for adenine in ATP-binding sites of kinases .
  • Pharmacophore Modeling : Pharmacophore models have been developed to predict the activity of this compound based on structural features essential for CK1 inhibition. This modeling aids in the design of more potent analogs .

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